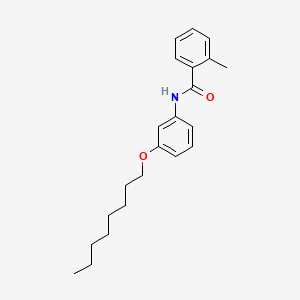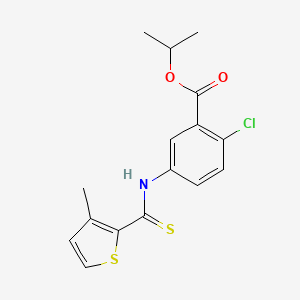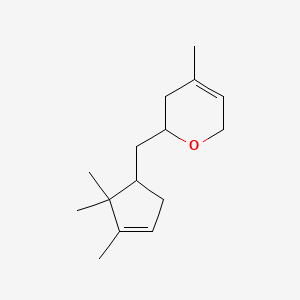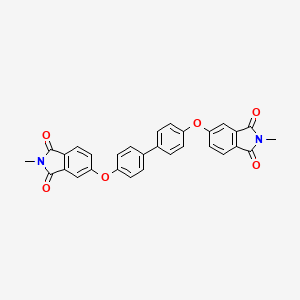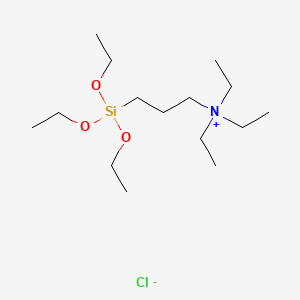
Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate: is a chemical compound with the molecular formula C16H26N2O6S. It is known for its unique structure, which includes both hydroxyethyl and hydroxyphenyl groups attached to an ammonium ion. This compound is used in various scientific and industrial applications due to its chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate typically involves the reaction of 2-hydroxyethylamine with 2-hydroxyphenylamine in the presence of sulfuric acid. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate can undergo oxidation reactions, where the hydroxyethyl and hydroxyphenyl groups are oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can also be reduced, leading to the formation of amines or other reduced derivatives.
Substitution: Substitution reactions can occur, where the hydroxy groups are replaced by other functional groups such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Aldehydes, ketones.
Reduction Products: Amines.
Substitution Products: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate is used as a reagent in organic synthesis, particularly in the preparation of complex molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: In biological research, this compound is used as a buffer or stabilizing agent in various biochemical assays. It can also be used in the study of enzyme kinetics and protein interactions.
Medicine: The compound has potential applications in drug development, particularly as a precursor for the synthesis of pharmaceutical intermediates. It may also be used in the formulation of certain medications.
Industry: In industrial applications, this compound is used in the production of polymers, resins, and other materials. It can also be used as a catalyst or additive in various chemical processes.
Mecanismo De Acción
The mechanism of action of Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate involves its interaction with molecular targets such as enzymes or receptors. The hydroxyethyl and hydroxyphenyl groups can form hydrogen bonds or other interactions with these targets, leading to changes in their activity or function. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
- Bis(2-hydroxyethyl)ammonium sulphate
- Bis(2-hydroxyphenyl)ammonium sulphate
- Bis(2-hydroxyethyl)(2-hydroxyphenyl)ammonium chloride
Comparison:
- Bis(2-hydroxyethyl)ammonium sulphate lacks the hydroxyphenyl group, making it less versatile in certain reactions.
- Bis(2-hydroxyphenyl)ammonium sulphate lacks the hydroxyethyl group, which may limit its solubility and reactivity in some contexts.
- Bis(2-hydroxyethyl)(2-hydroxyphenyl)ammonium chloride has a similar structure but with a chloride ion instead of a sulphate ion, which can affect its reactivity and interactions.
Uniqueness: Bis((2-hydroxyethyl)(2-hydroxyphenyl)ammonium) sulphate is unique due to the presence of both hydroxyethyl and hydroxyphenyl groups, providing a balance of hydrophilic and hydrophobic properties. This makes it versatile in various chemical reactions and applications.
Propiedades
Número CAS |
83732-79-0 |
|---|---|
Fórmula molecular |
C16H24N2O8S |
Peso molecular |
404.4 g/mol |
Nombre IUPAC |
2-hydroxyethyl-(2-hydroxyphenyl)azanium;sulfate |
InChI |
InChI=1S/2C8H11NO2.H2O4S/c2*10-6-5-9-7-3-1-2-4-8(7)11;1-5(2,3)4/h2*1-4,9-11H,5-6H2;(H2,1,2,3,4) |
Clave InChI |
WTJRSQCNFRTNJY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)[NH2+]CCO)O.C1=CC=C(C(=C1)[NH2+]CCO)O.[O-]S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


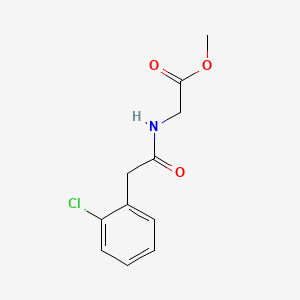
![Dimethoxy[(4-methoxyphenyl)methoxy]methylsilane](/img/structure/B12681888.png)
